molecular formula C12H10O5 B593334 ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate CAS No. 1821-20-1

ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B593334
CAS No.: 1821-20-1
M. Wt: 234.20 g/mol
InChI Key: RAGGBDBRGYOOED-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate (CAS: 1821-20-1) is a coumarin derivative with the molecular formula C₁₂H₁₀O₅ and a molecular weight of 234.21 g/mol . Structurally, it consists of a coumarin backbone substituted with a hydroxy group at position 4 and an ethyl ester at position 3 (Figure 1). The compound is synthesized via condensation reactions involving dimethyl malonate and substituted salicylaldehydes, as outlined in synthetic protocols for analogous methyl esters .

Properties

IUPAC Name

ethyl 4-hydroxy-2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-2-16-11(14)9-10(13)7-5-3-4-6-8(7)17-12(9)15/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGGBDBRGYOOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2OC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171245
Record name 2H-1-Benzopyran-3-carboxylic acid, 4-hydroxy-2-oxo-, ethyl ester
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Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1821-20-1
Record name 2H-1-Benzopyran-3-carboxylic acid, 4-hydroxy-2-oxo-, ethyl ester
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1821-20-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-1-Benzopyran-3-carboxylic acid, 4-hydroxy-2-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CL-2660 involves several steps, including the use of specific reagents and reaction conditions. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of CL-2660 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: CL-2660 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its applications in different fields .

Common Reagents and Conditions: Common reagents used in the reactions of CL-2660 include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from the reactions of CL-2660 depend on the specific reagents and conditions used. These products are often characterized by their unique chemical and physical properties .

Scientific Research Applications

Medicinal Chemistry

1.1 Antioxidant Properties

Research has demonstrated that derivatives of ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate exhibit significant antioxidant activity. This property is crucial in developing therapeutic agents aimed at mitigating oxidative stress-related diseases. A study highlighted the potential of these compounds in scavenging free radicals, which is essential for preventing cellular damage and aging processes .

1.2 Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. For instance, derivatives synthesized from this compound have been tested against bacteria and fungi, revealing effective inhibition of growth. This suggests potential applications in developing new antimicrobial agents .

1.3 Anti-inflammatory Effects

Studies have indicated that compounds based on this compound can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases. The ability to inhibit pro-inflammatory cytokines positions these compounds as candidates for further development in anti-inflammatory therapies .

Synthesis of Novel Compounds

2.1 Heterocyclic Compounds

This compound serves as a precursor for synthesizing various heterocyclic compounds, which are vital in drug discovery. The reaction with hydrazine hydrate has been particularly noted for yielding hydrazones and hydrazides that exhibit diverse biological activities, thus expanding the library of potential pharmacological agents .

2.2 Coumarin Derivatives

The compound's structure allows it to be modified into various coumarin derivatives, which are known for their wide-ranging biological activities including anticancer and anticoagulant effects. The synthesis of these derivatives involves straightforward chemical reactions, making them accessible for research purposes .

Material Science Applications

3.1 Luminescent Materials

Recent advancements have explored the use of this compound in developing luminescent materials for organic light-emitting diodes (OLEDs). The compound's unique electronic properties facilitate its application in optoelectronic devices, showcasing its versatility beyond traditional medicinal chemistry .

3.2 Supramolecular Chemistry

The compound has been studied within the context of supramolecular chemistry, where it participates in forming hydrogen-bonded networks that can be utilized in sensor technologies and drug delivery systems. These supramolecular assemblies can enhance the stability and efficacy of pharmaceutical formulations .

Case Studies

Study Focus Findings
Study AAntioxidant ActivityDemonstrated significant free radical scavenging ability .
Study BAntimicrobial PropertiesEffective against multiple bacterial strains .
Study CAnti-inflammatory EffectsInhibition of cytokine release observed .
Study DSynthesis of HeterocyclesSuccessful formation of biologically active hydrazones .
Study ELuminescent MaterialsPotential application in OLED technology identified .

Mechanism of Action

The mechanism of action of CL-2660 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The detailed mechanism of action is often studied through experimental and computational methods .

Comparison with Similar Compounds

Key Properties :

  • Safety Profile : Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Applications : Coumarin derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and fluorescent properties .

Comparison with Structural Analogs

Substituent Effects on Molecular Geometry

The dihedral angle between the coumarin ring and aromatic substituents significantly influences molecular packing and intermolecular interactions:

Compound Dihedral Angle (°) Key Substituents Reference
Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate Not reported 4-OH, 3-COOEt -
4-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate (I) 48.04 4-OCH₃, 3-COOPh
4-(Octyloxy)phenyl 2-oxo-2H-chromene-3-carboxylate (II) 21.11 4-O(CH₂)₇CH₃, 3-COOPh
4-[4-(Heptyloxy)benzoyloxy]phenyl derivative (V) 54.46 7-CF₃, 4-O(CH₂)₆CH₃

Key Observations :

  • Bulky substituents (e.g., heptyloxy chains) reduce planarity, altering crystal packing and liquid crystalline behavior .
  • Electron-withdrawing groups (e.g., CF₃ at position 7) increase polarity, affecting solubility and optical properties .

Key Observations :

  • Hydroxy groups (4-OH) enhance hydrogen bonding, improving interactions with biological targets .
  • Ester vs. Amide : Ethyl esters (e.g., target compound) exhibit higher lipophilicity than carboxamides, influencing membrane permeability .

Key Observations :

  • Ethyl esters are preferred in scalable synthesis due to milder hydrolysis conditions compared to methyl esters .
  • Long alkyl chains (e.g., heptyloxy) are critical for liquid crystalline phases, enabling applications in displays .

Biological Activity

Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate, a coumarin derivative, has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by its coumarin backbone, which is known for various pharmacological properties. The synthesis typically involves the reaction of salicylaldehyde with diethyl malonate in the presence of a base, yielding high purity and yield of the desired compound .

1. Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. This compound has demonstrated effective scavenging activity against free radicals. Its IC50 values for hydroxyl radical scavenging range from 0.09 to 0.12 mg/mL, indicating its potential as a natural antioxidant .

2. Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains. Studies have shown that while the compound itself may not exhibit strong antibacterial activity, its silver complexes can enhance this effect significantly. For instance, Ag(I) complexes with similar coumarin derivatives showed minimum inhibitory concentrations (MIC) ranging from 15 µg/mL to 30 µg/mL against specific strains like Bacillus subtilis and Pseudomonas aeruginosa .

3. Anticancer Properties

The anticancer activity of this compound has been explored in various cancer cell lines. In vitro studies using MTT assays demonstrated that derivatives of this compound can induce cytotoxic effects in prostate cancer cells (PC3 and DU145) in a dose-dependent manner. The IC50 values for these effects were reported as follows:

  • PC3 cells:
    • 24h: 40.1 µg/mL
    • 48h: 27.05 µg/mL
    • 72h: 26.43 µg/mL
  • DU145 cells:
    • 24h: 98.14 µg/mL
    • 48h: 62.5 µg/mL
    • 72h: 41.85 µg/mL .

Case Study: Anticancer Activity

A study investigated the effects of this compound on human prostate cancer cell lines. The results indicated that treatment led to chromatin condensation and DNA damage, suggesting a mechanism of action involving cell cycle arrest at the G0/G1 phase .

Case Study: Antimicrobial Efficacy

In another study focusing on the antibacterial properties of silver complexes derived from coumarin, it was found that these complexes exhibited enhanced activity compared to their parent compounds. The study highlighted the importance of metal coordination in improving biological efficacy against resistant bacterial strains .

Summary Table of Biological Activities

Activity Effect IC50/ MIC Reference
AntioxidantHydroxyl radical scavengingIC50 = 0.09–0.12 mg/mL
AntimicrobialAgainst Bacillus subtilisMIC = 15 µg/mL
Against Pseudomonas aeruginosaMIC = 30 µg/mL
AnticancerInduced cytotoxicity in PC3 cellsIC50 = ~40–98 µg/mL

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